Cas no 1286720-05-5 (N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide)

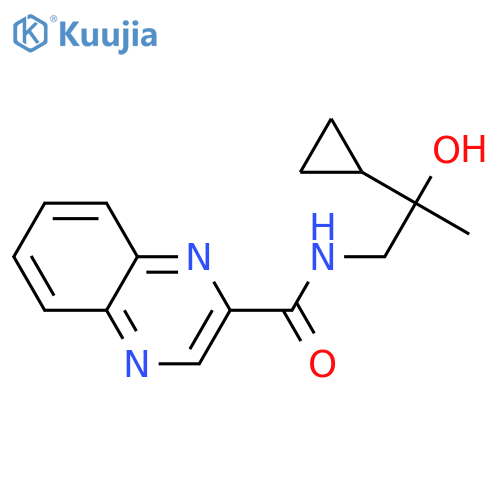

1286720-05-5 structure

商品名:N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide

CAS番号:1286720-05-5

MF:C15H17N3O2

メガワット:271.314383268356

CID:6525747

N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide

-

- インチ: 1S/C15H17N3O2/c1-15(20,10-6-7-10)9-17-14(19)13-8-16-11-4-2-3-5-12(11)18-13/h2-5,8,10,20H,6-7,9H2,1H3,(H,17,19)

- InChIKey: RWBJTQJGSXUSBR-UHFFFAOYSA-N

- ほほえんだ: N1=C2C(C=CC=C2)=NC=C1C(NCC(C1CC1)(O)C)=O

N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5857-5752-1mg |

N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide |

1286720-05-5 | 90%+ | 1mg |

$81.0 | 2023-05-20 | |

| Life Chemicals | F5857-5752-2μmol |

N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide |

1286720-05-5 | 90%+ | 2μl |

$85.5 | 2023-05-20 | |

| Life Chemicals | F5857-5752-2mg |

N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide |

1286720-05-5 | 90%+ | 2mg |

$88.5 | 2023-05-20 |

N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

1286720-05-5 (N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide) 関連製品

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬